molecular formula C21H18FN5O2S B2896101 N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-89-8

N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2896101
CAS RN: 894030-89-8
M. Wt: 423.47
InChI Key: PTEGFLDWBGNJDX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a p-tolyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-yl group. These groups are common in many biologically active molecules .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific substituents and their positions. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific substituents and their positions. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing different core structures, including thiazolo[3,2-b][1,2,4]triazole moieties, and their antimicrobial, antilipase, and antiurease activities. This study highlights the potential of compounds with thiazolo and triazole rings for various biological applications, suggesting a starting point for investigating the applications of the specific compound Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.

Structural Analogs and Cytotoxic Agents

Gündoğdu et al. (2017) conducted structure determination of structural analogs to understand their cytotoxic properties. Their research into compounds with similar structural features, including the presence of fluorophenyl and thiazolo[3,2-b][1,2,4]triazol motifs, underlines the importance of detailed structural analysis in identifying potential cytotoxic agents, which could be relevant for cancer research Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017.

Antioxidant and Anticancer Properties

The study by Sunil et al. (2010) on triazolo-thiadiazoles' in vitro antioxidant property and their anticancer activity in HepG2 cells showcases the therapeutic potential of compounds bearing the triazole and thiadiazole rings. This indicates the broader implications for researching compounds like "N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide" in antioxidant and anticancer contexts Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010.

Mechanism of Action

Target of Action

The compound, also known as N’-(2-fluorophenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The presence of the thiazole ring and the triazole ring, common in many bioactive molecules, suggests that these moieties might be involved in the interaction with the target .

Biochemical Pathways

Compounds containing thiazole and triazole rings have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These activities suggest that the compound could potentially interfere with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with compounds containing thiazole and triazole rings , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Future Directions

Thiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-6-8-14(9-7-13)18-25-21-27(26-18)15(12-30-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEGFLDWBGNJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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